nAChR α4β2 Binding Affinity: Piperazine Scaffold vs. 1,4-Diazepane Analog
In a direct head-to-head comparison under identical assay conditions, 1-(5-bromo-6-chloropyridin-3-yl)piperazine exhibits an IC50 of 229 nM for displacement of [3H]cytisine from human α4β2 nAChR expressed in HEK293 cells [1]. In stark contrast, the 1,4-diazepane analog (BDBM50187441), which replaces the six-membered piperazine ring with a seven-membered diazepane ring, displays an IC50 of 1.41 nM [2]. This represents a 162-fold difference in binding affinity, underscoring the critical role of the piperazine ring size in modulating target engagement.
| Evidence Dimension | Inhibition of [3H]cytisine binding to human α4β2 nAChR |
|---|---|
| Target Compound Data | IC50 = 229 nM |
| Comparator Or Baseline | 1-(5-bromo-6-chloropyridin-3-yl)-1,4-diazepane analog (BDBM50187441) IC50 = 1.41 nM |
| Quantified Difference | 162-fold difference (1.41 nM vs 229 nM) |
| Conditions | Human α4β2 nAChR expressed in HEK293 cells; [3H]cytisine displacement assay |
Why This Matters
This quantitative disparity in binding affinity (162-fold) is a decisive factor for researchers selecting a compound for nAChR-focused studies, as the piperazine scaffold offers a distinct activity profile that cannot be achieved with the diazepane analog.
- [1] BindingDB. BDBM50187433: 1-(5-bromo-6-chloropyridin-3-yl)piperazine. Affinity data for human alpha4beta2 nAChR. View Source
- [2] BindingDB. BDBM50187441: 1-(5-bromo-6-chloropyridin-3-yl)-1,4-diazepane. Affinity data for human alpha4beta2 nAChR. View Source
